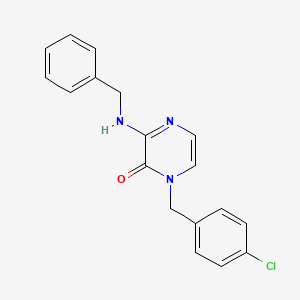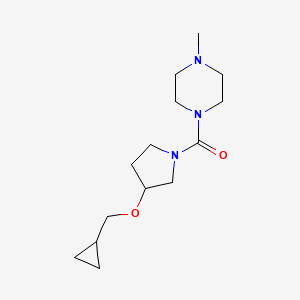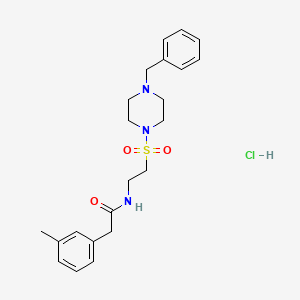![molecular formula C22H19N3O2 B2969841 2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-83-5](/img/structure/B2969841.png)
2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” is a complex organic molecule. It is a derivative of benzoxazine , a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . Benzoxazine rings form the central chemical structure of a number of pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of benzoxazines depends on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring . The specific molecular structure of “2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” is not provided in the search results.Chemical Reactions Analysis
Benzoxazines can undergo a variety of chemical reactions. They are used to produce thermoset resins or thermosetting polymer . The specific chemical reactions involving “2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” are not detailed in the search results.科学的研究の応用
Therapeutic Potential in Dopamine Receptor Modulation
One notable application lies in the realm of neuropsychiatric disorders. The compound's structural features, particularly its pyrazolo[1,5-a]pyridine substructure, have been associated with high-affinity dopamine receptor partial agonists. These compounds favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting a potential therapeutic application in treating disorders such as schizophrenia and depression. Compounds with similar structural motifs have demonstrated antipsychotic activity in vivo, highlighting the relevance of this chemical class in neuropsychiatric drug discovery (Möller et al., 2017).
Antioxidant and Anticancer Activities
Furthermore, derivatives of the compound class to which 2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine belongs have been synthesized and evaluated for their chemical and pharmacological activities. These activities include notable antioxidant and anticancer potentials. The synthesis of such compounds and their structural elucidation via spectroscopic data and elemental analysis pave the way for developing new treatments based on their pharmacological profiles (Mahmoud et al., 2017).
Antiviral Activities
Additionally, benzamide-based derivatives related to 2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine have been investigated for their antiviral activities, particularly against avian influenza virus (H5N1). The novel synthesis route and the subsequent in vitro testing for anti-influenza A virus activity demonstrate the compound's potential utility in addressing viral outbreaks (Hebishy et al., 2020).
Antimicrobial Agents
The compound's derivatives have also been explored for antimicrobial applications. New thiazole and pyrazole derivatives incorporating a thiophene moiety, synthesized from related chemical precursors, showed promising activities against Aspergillus fumigates, indicating the potential for development as antimicrobial agents. This suggests the broader applicability of the compound's derivatives in combating microbial infections (Mabkhot et al., 2016).
特性
IUPAC Name |
2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-26-17-8-6-15(7-9-17)19-14-20-18-4-2-3-5-21(18)27-22(25(20)24-19)16-10-12-23-13-11-16/h2-13,20,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNHYNKPYSYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | |
CAS RN |
303060-83-5 |
Source


|
| Record name | 2-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)

![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2969772.png)


![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)

